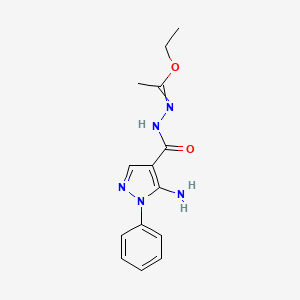
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the amino group and the phenyl ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate typically involves the reaction of ethyl 5-amino-1-phenylpyrazole-4-carboxylate with hydrazine derivatives. One common method is the condensation reaction between ethyl 5-amino-1-phenylpyrazole-4-carboxylate and ethanehydrazonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.
Applications De Recherche Scientifique
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate can be compared with other similar compounds, such as:
5-Amino-1-phenylpyrazole-4-carboxylate: This compound shares a similar pyrazole core but lacks the ethanehydrazonate moiety.
5-Amino-3-phenylisoxazole: Another heterocyclic compound with a similar amino and phenyl substitution pattern but different ring structure.
Ethyl 1-phenyl-3-(2-pyridyl)pyrazole-4-carboxylate: A related pyrazole derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17N5O2 |
|---|---|
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20) |
Clé InChI |
LCGQSAQHSIXDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




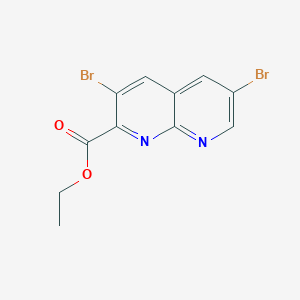
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
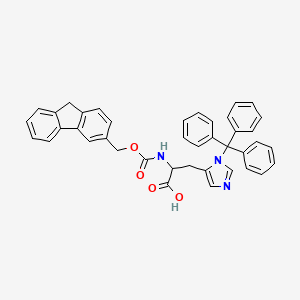
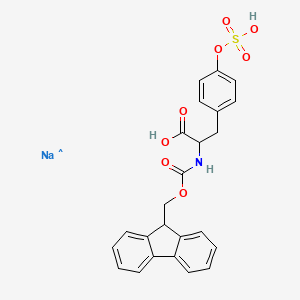
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)
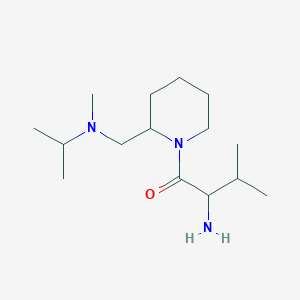

![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
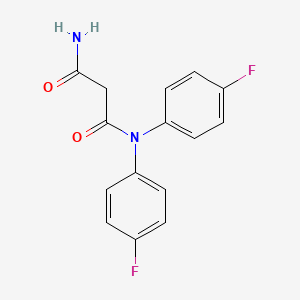
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
